

SAR629: A Covalent Inhibitor of Monoacylglycerol Lipase (MGL) for Therapeutic Development

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Compound of Interest		
Compound Name:	SAR629	
Cat. No.:	B610688	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SAR629 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By irreversibly inactivating MGL, **SAR629** elevates the levels of 2-AG, which in turn modulates cannabinoid receptors CB1 and CB2. This modulation presents a promising therapeutic strategy for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of **SAR629**, including its mechanism of action, inhibitory potency and selectivity, and the experimental protocols for its characterization.

Introduction to Monoacylglycerol Lipase (MGL) and its Inhibition

Monoacylglycerol lipase (MGL) is a serine hydrolase that plays a critical role in terminating the signaling of 2-AG, one of the primary endogenous ligands for cannabinoid receptors. The hydrolysis of 2-AG by MGL not only reduces its signaling at CB1 and CB2 receptors but also releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1][2][3] Consequently, inhibition of MGL is a compelling therapeutic approach to enhance



endocannabinoid signaling and reduce neuroinflammation. MGL inhibitors have shown potential in preclinical models of pain, neurodegenerative diseases, and cancer.[1][2]

SAR629 belongs to the piperazine triazole urea class of compounds and acts as a covalent inhibitor of MGL. Its mechanism involves the formation of a stable carbamoyl adduct with the catalytic serine residue (Ser122) in the active site of MGL, leading to irreversible inhibition of the enzyme.

Quantitative Data on SAR629

The inhibitory potency and selectivity of **SAR629** have been characterized against human and rodent MGL, as well as other key enzymes of the endocannabinoid system.

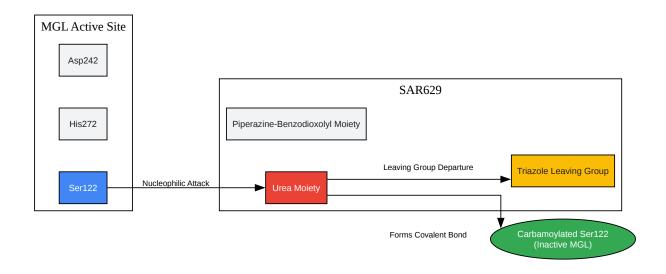
Target Enzyme	Species	IC50 Value	Reference
Monoacylglycerol Lipase (MGL)	Human	0.9 nM	
Rat (brain membranes)	1.1 nM		
Mouse (brain membranes)	219 pM	_	
Fatty Acid Amide Hydrolase (FAAH)	Human	282 nM	_

Table 1: Inhibitory Potency (IC50) of **SAR629** against MGL and FAAH.

Mechanism of Covalent Inhibition

The covalent inhibition of MGL by **SAR629** proceeds through a well-defined chemical mechanism. The urea moiety of **SAR629** is attacked by the nucleophilic serine residue (Ser122) within the catalytic triad of the MGL active site. This results in the formation of a stable carbamoylated enzyme, effectively rendering it inactive. The triazole group of **SAR629** acts as a good leaving group, facilitating this irreversible reaction.





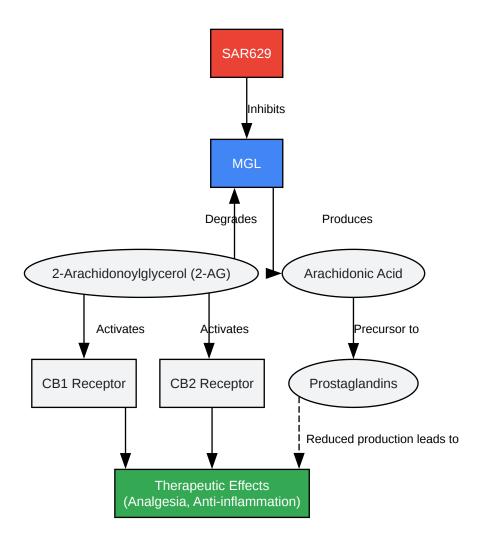
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Figure 1: Mechanism of MGL Covalent Inhibition by SAR629.

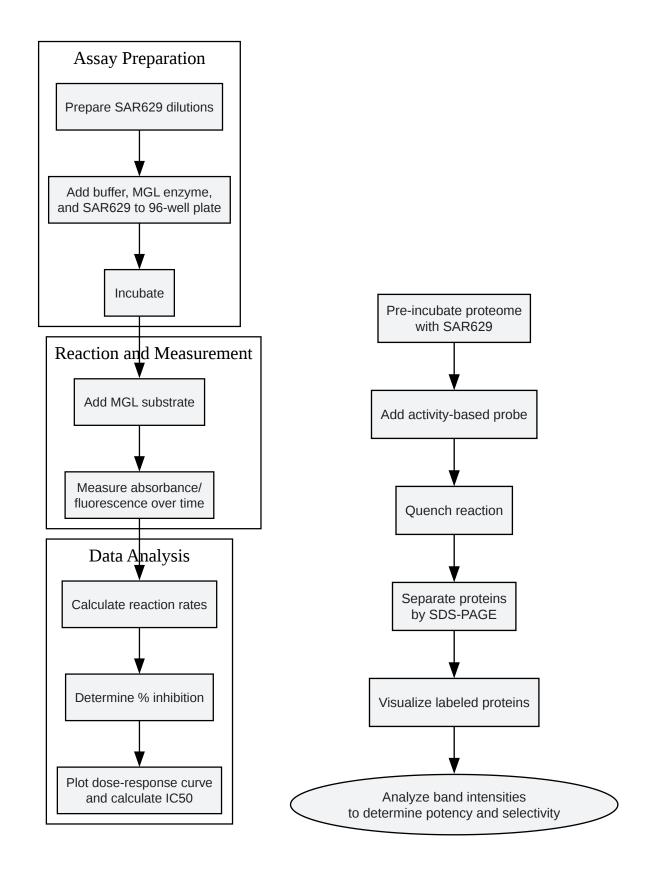
Signaling Pathways Affected by MGL Inhibition

Inhibition of MGL by **SAR629** leads to the accumulation of 2-AG, which subsequently enhances the activation of cannabinoid receptors CB1 and CB2. This amplified signaling has downstream effects on various physiological processes, including pain perception, inflammation, and neurotransmission. Furthermore, by preventing the release of arachidonic acid from 2-AG, MGL inhibition reduces the substrate available for the synthesis of pro-inflammatory prostaglandins.









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